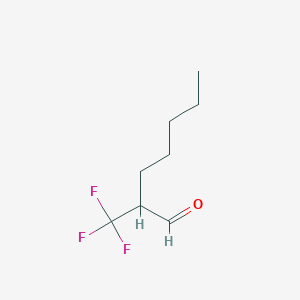![molecular formula C9H6F6 B14601943 2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene CAS No. 58623-62-4](/img/structure/B14601943.png)
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene is a chemical compound with the molecular formula C₉H₆F₆. It is characterized by the presence of two trifluoromethyl groups attached to a bicyclo[2.2.1]hepta-2,5-diene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl iodide (CF₃I) in the presence of a strong base such as potassium tert-butoxide (KOtBu). The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
2,5-Norbornadiene: Similar bicyclic structure but without the trifluoromethyl groups.
Dichlorobis(norbornadiene)dirhodium: Contains a rhodium metal center and norbornadiene ligands, used as a catalyst in various reactions.
Uniqueness
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the trifluoromethyl groups, which impart distinct electronic and steric effects.
Properties
CAS No. |
58623-62-4 |
|---|---|
Molecular Formula |
C9H6F6 |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C9H6F6/c10-8(11,12)6-4-1-2-5(3-4)7(6)9(13,14)15/h1-2,4-5H,3H2 |
InChI Key |
IXYRIJMHJORGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2C(F)(F)F)C(F)(F)F |
Related CAS |
72920-56-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)


![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)
![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)


![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)

